molecular formula C11H13ClN2O B8008435 Vasicine, hydrochloride

Vasicine, hydrochloride

Cat. No.: B8008435
M. Wt: 224.68 g/mol
InChI Key: CSDQSAHJCAKJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Vasicine hydrochloride can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of vasicine from the leaves of Adhatoda vasica using solvents like methanol or chloroform . The extracted vasicine is then purified through techniques such as column chromatography and preparative thin-layer chromatography .

Industrial Production Methods: In industrial settings, vasicine hydrochloride is produced by optimizing extraction techniques and solvent systems. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used for the quantification and purification of vasicine from plant extracts . These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.

Comparison with Similar Compounds

Biological Activity

Vasicine hydrochloride, an alkaloid derived from the plant Adhatoda vasica, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with vasicine hydrochloride, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Vasicine is a pyrroquinazoline alkaloid characterized by its unique quinazoline skeleton, which is integral to its biological activity. The molecular formula is C12_{12}H14_{14}N2_{2}O, and it exhibits a variety of pharmacological effects.

1. Antioxidant Activity

Vasicine demonstrates significant antioxidant properties, as evidenced by various assays:

  • DPPH Scavenging Activity : In studies, vasicine showed a DPPH inhibition rate of 70.4% at a concentration of 300 µg/mL, with an IC50_{50} value of 212.3 µM. This indicates its potential as an effective antioxidant agent .
  • Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay indicated a strong correlation between vasicine concentration and its reducing ability, confirming its antioxidant potential .

2. Antimicrobial Activity

Vasicine exhibits notable antimicrobial effects against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that vasicine has MIC values of 125 µg/mL against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. Its efficacy extends to other bacteria, making it a candidate for treating bacterial infections .
  • Zone of Inhibition : Vasicine acetate, a derivative, displayed zones of inhibition ranging from 10 mm against multiple bacterial strains .

3. Cholinesterase Inhibition

Vasicine has been identified as a potential natural cholinesterase inhibitor, which may be beneficial in treating neurodegenerative disorders like Alzheimer's disease:

  • Inhibitory Activity : Preclinical studies indicate that vasicine exhibits promising anticholinesterase activity, with significant inhibition rates observed in vitro and in vivo . The compound's metabolites also retain some inhibitory effects but are generally less potent than the parent compound.

4. Enzyme Inhibition

The compound shows moderate inhibition against various enzymes:

  • Acetylcholinesterase (AChE) : Vasicine demonstrated an inhibition rate of approximately 38.4% in AChE assays .
  • Trypsin : It also exhibited moderate trypsin inhibition (37.4%), suggesting potential applications in managing proteolytic enzyme-related disorders .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50_{50} = 212.3 µM
AntimicrobialMIC125 µg/mL against multiple strains
Cholinesterase InhibitionAChE Inhibition38.4% inhibition
Enzyme InhibitionTrypsin Inhibition37.4% inhibition

Metabolism and Pharmacokinetics

Research on the metabolism of vasicine indicates that it undergoes extensive biotransformation in vivo:

  • A study identified up to 72 metabolites in rat urine following administration of vasicine, highlighting the compound's metabolic complexity and potential implications for its pharmacological effects .

Properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDQSAHJCAKJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2C1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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